molecular formula C21H19N5OS B2696936 (2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034354-43-1

(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2696936
CAS No.: 2034354-43-1
M. Wt: 389.48
InChI Key: BPHCWPBIIIHCPM-UHFFFAOYSA-N
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Description

The compound “(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a 1,2,3-triazole ring, and a pyrrolidine ring . It is likely to be a synthetic compound, possibly used in medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other organic molecules . The intermediate compounds are then treated with other reagents to yield the final derivatives . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains. It has a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . Attached to this is a 1,2,3-triazole ring, a five-membered ring containing three nitrogen atoms . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

Compounds similar in structure to the one mentioned have been studied for their anticonvulsant and antimicrobial activities. For example, derivatives incorporating thiazole and triazole moieties have been synthesized and evaluated for their potential as sodium channel blockers and anticonvulsant agents. A specific compound was identified as potent with significant protective indices compared to standard drugs like phenytoin, suggesting the relevance of such structures in developing new anticonvulsant medications (Malik & Khan, 2014).

Synthesis and Biological Activities

Another area of application involves the synthesis of novel structures for the evaluation of their biological activities, including antioxidant and antimicrobial properties. Research has been conducted on synthesizing derivatives that combine benzo[d]imidazole with pyrazole and oxadiazole units, exploring their effectiveness against various microbial strains and their antioxidant capacities. These studies contribute to the broader field of medicinal chemistry by identifying new candidates for drug development (Bassyouni et al., 2012).

Chemoinformatics and Drug Design

Research on chemically related compounds has also extended into the realm of chemoinformatics and drug design, where in silico approaches are employed to predict drug-likeness and evaluate in vitro microbial activity. This includes the synthesis and characterization of novel conjugates, their antimicrobial evaluation, and the assessment of their drug-likeness properties through computational methods. Such studies illustrate the integration of synthetic chemistry with computational tools to streamline the drug discovery process (Pandya et al., 2019).

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-22-18-8-7-16(11-20(18)28-14)21(27)25-10-9-17(12-25)26-13-19(23-24-26)15-5-3-2-4-6-15/h2-8,11,13,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHCWPBIIIHCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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